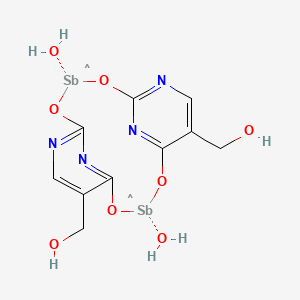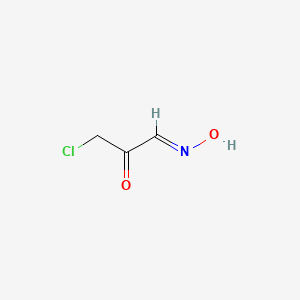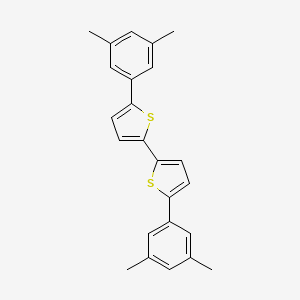
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of antimony, hydroxyl groups, and a hydroxymethyl group attached to the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine typically involves the reaction of 2,4-dihydroxy-5-hydroxymethyl pyrimidine with antimony trichloride. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, under controlled temperature and pH conditions. The product is then purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hydroxyl and hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, and halides are used in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .
科学的研究の応用
Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Antimonyl-2,4-dihydroxy-5-hydroxymethyl pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form coordination complexes, which can influence various biochemical processes. It may also interact with enzymes and proteins, modulating their activity and function .
類似化合物との比較
Similar Compounds
2,4-Dihydroxy-5-hydroxymethyl pyrimidine: Lacks the antimony component but shares similar structural features.
Antimonyl-2,4-dihydroxy pyrimidine: Similar but without the hydroxymethyl group.
Antimonyl-5-hydroxymethyl pyrimidine: Similar but without the 2,4-dihydroxy groups.
Uniqueness
Its ability to form coordination complexes with metal ions sets it apart from other similar compounds .
特性
CAS番号 |
77824-42-1 |
|---|---|
分子式 |
C10H12N4O8Sb2 |
分子量 |
559.74 g/mol |
InChI |
InChI=1S/2C5H6N2O3.2H2O.2Sb/c2*8-2-3-1-6-5(10)7-4(3)9;;;;/h2*1,8H,2H2,(H2,6,7,9,10);2*1H2;;/q;;;;2*+2/p-4 |
InChIキー |
WOOKJMFLJLHDOQ-UHFFFAOYSA-J |
正規SMILES |
C1=C(C2=NC(=N1)O[Sb]OC3=NC=C(C(=N3)O[Sb]O2)CO)CO.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)



![1-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-{4-[(E)-phenyldiazenyl]phenyl}urea](/img/structure/B14140884.png)
![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)

![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)



